molecular formula C40 H56 B162408 epsilon,psi-Carotene CAS No. 472-92-4

epsilon,psi-Carotene

Cat. No.: B162408
CAS No.: 472-92-4
M. Wt: 536.9 g/mol
InChI Key: WGIYGODPCLMGQH-GOXCNPTKSA-N
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Description

Epsilon,psi-Carotene, also known as delta-carotene, is a monocyclic carotenoid with one epsilon ring and one psi end group. Carotenoids are essential components of photosynthetic membranes in plants, algae, and cyanobacteria. They play crucial roles in protecting against photooxidation, harvesting light for photosynthesis, and dissipating excess light energy absorbed by antenna pigments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epsilon,psi-Carotene can be synthesized from lycopene (psi,psi-carotene) through the action of lycopene epsilon-cyclase. This enzyme catalyzes the cyclization of one end of the linear lycopene molecule to form the epsilon ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of carotenoids from natural sources such as plants and algae. High-performance liquid chromatography (HPLC) is commonly used for the separation and purification of carotenoids .

Chemical Reactions Analysis

Types of Reactions: Epsilon,psi-Carotene undergoes various chemical reactions, including oxidation, reduction, and isomerization. These reactions are essential for the conversion of carotenoids into their derivatives and for their biological functions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and isomerized derivatives of this compound. These derivatives have distinct biological and chemical properties .

Scientific Research Applications

Epsilon,psi-Carotene has several scientific research applications:

    Chemistry: It is used as a model compound for studying the chemical properties and reactions of carotenoids.

    Biology: this compound is studied for its role in photosynthesis and its protective functions in plants and algae.

    Medicine: Carotenoids, including this compound, are investigated for their antioxidant properties and potential health benefits, such as reducing the risk of chronic diseases.

    Industry: this compound is used as a natural colorant in the food and cosmetic industries.

Mechanism of Action

Epsilon,psi-Carotene exerts its effects primarily through its antioxidant properties. It can quench singlet oxygen and scavenge free radicals, preventing or reducing damage to living cells. The mechanism involves the transfer of electrons and protons, leading to the neutralization of reactive oxygen species. This compound also interacts with signaling complexes at the cell membrane, triggering various cellular responses .

Comparison with Similar Compounds

    Beta,psi-Carotene: Another monocyclic carotenoid with a beta ring and a psi end group.

    Alpha-Carotene: A carotenoid with one beta ring and one epsilon ring.

    Beta-Carotene: A bicyclic carotenoid with two beta rings.

Comparison: Epsilon,psi-Carotene is unique due to its epsilon ring, which distinguishes it from other carotenoids with different ring structures. This unique structure influences its chemical properties, biological functions, and applications. For example, beta-carotene is a well-known precursor of vitamin A, while this compound does not have this function .

Properties

IUPAC Name

6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,5,5-trimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-30,39H,13,17,21,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIYGODPCLMGQH-BXOLYSJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC(C1/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026556
Record name (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472-92-4
Record name δ-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta-Carotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (all-E)-6-(3,7,12,16,20,24-Hexamethyl-1,3,5,7,9,11,13,15,17,19,23-pentacosaundecaenyl)-1,5,5-trimethylcyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .DELTA.-CAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVE2M2UXOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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